molecular formula C7H5ClINO2 B1321958 Methyl 6-Chloro-5-iodonicotinate CAS No. 365413-29-2

Methyl 6-Chloro-5-iodonicotinate

Cat. No. B1321958
M. Wt: 297.48 g/mol
InChI Key: YAPLBMSIZCFNBR-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-5-iodonicotinate is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals due to its potential use as an intermediate in the synthesis of novel anti-infective agents. While the specific compound Methyl 6-Chloro-5-iodonicotinate is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the properties and reactivity of Methyl 6-Chloro-5-iodonicotinate.

Synthesis Analysis

The synthesis of related compounds such as Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been reported to be safe and economical, utilizing a trifluoromethylation process that involves an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system . This suggests that similar methodologies could potentially be applied to the synthesis of Methyl 6-Chloro-5-iodonicotinate, with adaptations for the introduction of the iodine atom.

Molecular Structure Analysis

Structural characterization of compounds similar to Methyl 6-Chloro-5-iodonicotinate, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been achieved using X-ray diffraction (XRD) and molecular modeling . These studies provide detailed information on the molecular geometry, crystal packing, and potential intermolecular interactions, which are critical for understanding the behavior of these molecules in different environments.

Chemical Reactions Analysis

The chemical reactivity of chlorinated nicotinate derivatives can be inferred from studies on similar compounds. For instance, the regioselective chlorination of a methyl group in a related compound has been performed using sulfuryl chloride in methylene chloride . This indicates that chlorinated nicotinate esters can undergo further functionalization, which is relevant for the modification of Methyl 6-Chloro-5-iodonicotinate for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinate esters can be complex due to the presence of halogen atoms, which can influence the compound's polarity, solubility, and stability. The crystal structure analysis of related compounds provides insights into the solid-state properties, such as conformation and crystal packing . Additionally, the synthesis and characterization of these compounds often involve techniques like GC–MS analysis, NMR spectroscopy, and element analysis, which are essential for confirming the purity and identity of the synthesized materials .

Scientific Research Applications

  • Organic Synthesis : This compound could be used as a reagent in the synthesis of other organic compounds. The presence of both a chlorine and an iodine atom makes it a versatile reagent for various types of substitution reactions .

  • Pharmaceutical Research : Given its structural similarity to nicotinic acid (a form of Vitamin B3), it could potentially be used in the development of new pharmaceuticals .

  • Material Science : It could be used in the synthesis of new materials, particularly organic semiconductors, given the presence of a conjugated system .

  • Biochemical Research : As mentioned in one of the search results, it could be used in proteomics research .

  • Analytical Chemistry : It could be used as a standard or a tracer in certain types of analysis .

  • Environmental Science : It could be used in studies related to the environmental fate of halogenated organic compounds .

  • Organic Synthesis : This compound could be used as a reagent in the synthesis of other organic compounds. The presence of both a chlorine and an iodine atom makes it a versatile reagent for various types of substitution reactions .

  • Pharmaceutical Research : Given its structural similarity to nicotinic acid (a form of Vitamin B3), it could potentially be used in the development of new pharmaceuticals .

  • Material Science : It could be used in the synthesis of new materials, particularly organic semiconductors, given the presence of a conjugated system .

  • Biochemical Research : As mentioned in one of the search results, it could be used in proteomics research .

  • Analytical Chemistry : It could be used as a standard or a tracer in certain types of analysis .

  • Environmental Science : It could be used in studies related to the environmental fate of halogenated organic compounds .

Safety And Hazards

“Methyl 6-Chloro-5-iodonicotinate” is associated with several hazard statements: H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl 6-chloro-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPLBMSIZCFNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624125
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-Chloro-5-iodonicotinate

CAS RN

365413-29-2
Record name Methyl 6-chloro-5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-iodonicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Mulder, RP Frutos, ND Patel, B Qu… - … Process Research & …, 2013 - ACS Publications
Reported herein is a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents. The key to this …
Number of citations: 37 pubs.acs.org
PJ Amal Joseph, S Priyadarshini - Organic Process Research & …, 2017 - ACS Publications
… (47, 75) The reaction was performed by the gradual addition of methyl chlorodifluoroacetate (MCDFA) to a 50 L hastelloy reactor charged with methyl 6-chloro-5-iodonicotinate, CuI, and …
Number of citations: 77 pubs.acs.org
I Ahmed - 2015 - search.proquest.com
Organometallic chemistry provides valuable tools for the formation of carbon-carbon and carbon-heteroatom bonds that would otherwise require multiple steps and resources to achieve …
Number of citations: 4 search.proquest.com

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